3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride
Overview
Description
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Scientific Research Applications
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties, particularly in inhibiting kinases like c-Met and VEGFR-2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing facile access to the desired triazolopyridine derivatives . The reaction is usually carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing purification processes suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole ring.
Mechanism of Action
The mechanism of action of 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . By inhibiting these kinases, the compound can induce apoptosis and inhibit tumor growth.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits dual inhibition of c-Met/VEGFR-2 kinases and has shown promising anticancer activities.
Uniqueness
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride is unique due to its specific structural features and the potential for diverse biological activities. Its ability to inhibit multiple kinases makes it a valuable compound in cancer research, distinguishing it from other triazolopyridine derivatives.
Properties
IUPAC Name |
(3-phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4.ClH/c14-8-10-6-7-12-15-16-13(17(12)9-10)11-4-2-1-3-5-11;/h1-7,9H,8,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXNWFVFZAILHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1439899-11-2 | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine-6-methanamine, 3-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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